2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide

説明

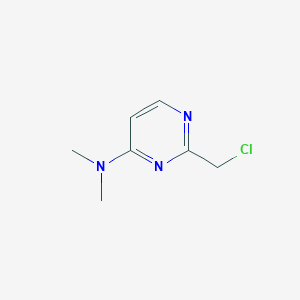

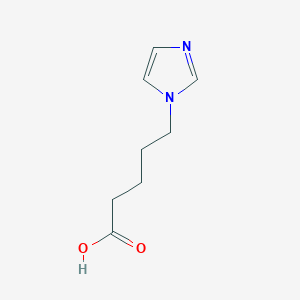

“2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide” is a chemical compound with the molecular formula C11H14ClNO2 . It is also known as a type of benzamide . This compound is mentioned in a patent application for KIF18A inhibitors . The compounds in this patent are capable of modulating KIF18A protein, influencing the process of cell cycle and cell proliferation to treat cancer and cancer-related diseases .

科学的研究の応用

Herbicide Development and Agricultural Chemistry

Research has highlighted the use of nicotinamide derivatives, including compounds structurally related to "2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide," in the synthesis of novel herbicides. These compounds exhibit significant herbicidal activity against a range of plant species. For instance, a study presented the synthesis and herbicidal activity evaluation of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, showing excellent herbicidal activity against certain weeds (Chen Yu et al., 2021). Another study focused on the sustainable design of ionic forms of Vitamin B3, used as environmentally friendly agrochemicals, demonstrating the potential of nicotinamide derivatives in agriculture (W. Stachowiak et al., 2022).

Molecular Structure and Crystallography

The structural characterization of compounds similar to "2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide" has been a subject of interest, with studies reporting on the crystal structures of nicotinamide derivatives. These findings are essential for understanding the chemical and physical properties of such compounds, which can be pivotal in designing new materials and pharmaceuticals (M. D. de Souza et al., 2005).

Drug Development and Pharmaceutical Applications

Nicotinamide derivatives have been explored for their pharmaceutical potential, including as antimicrobial agents, in drug synthesis, and as components in co-crystal formation to improve drug properties. For instance, the synthesis of nevirapine, an anti-infective agent, involved a compound structurally similar to "2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide," showcasing the role of such compounds in medicinal chemistry (Hu Yong-an, 2012).

特性

IUPAC Name |

2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-10(2,6-14)13-9(15)7-4-3-5-12-8(7)11/h3-5,14H,6H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNNDARJVVJAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)

![Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid](/img/structure/B1316893.png)

acetic acid](/img/structure/B1316894.png)

![5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1316902.png)